

X-ray crystallography of (3-Amino-2-methylphenyl)methanol derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Amino-2-methylphenyl)methanol
Cat. No.:	B104730

[Get Quote](#)

A Comparative Guide to the X-ray Crystallography of **(3-Amino-2-methylphenyl)methanol** Derivatives and Related Compounds

For researchers and professionals in the field of drug development, the precise three-dimensional atomic arrangement of a molecule is crucial for understanding its structure-activity relationship. X-ray crystallography is the gold standard for determining this arrangement. This guide provides a comparative analysis of the crystallographic data for derivatives of aminophenylmethanol. While crystallographic data for **(3-Amino-2-methylphenyl)methanol** is not publicly available, this guide will focus on structurally related compounds to provide a valuable comparative framework. The primary comparators will be the isomers (2-aminophenyl)methanol and (3-aminophenyl)methanol.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for (2-aminophenyl)methanol and (3-aminophenyl)methanol, offering insights into their solid-state structures.

Parameter	(2-aminophenyl)methanol	(3-aminophenyl)methanol
Chemical Formula	C ₇ H ₉ NO	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol	123.15 g/mol
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pna2 ₁	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 22.6222(9) Å b = 6.0675(2) c = 4.7005(2) Å	a = 4.7977(4) Å b = 6.2954(6) c = 21.6341(18) Å
Unit Cell Volume	645.19(4) Å ³	653.42(10) Å ³
Z (Molecules per unit cell)	4	4
Temperature	173 K	200 K
Radiation	Mo K α	Mo K α
Key Interactions	N—H \cdots O and O—H \cdots N hydrogen bonds forming a layered structure.[1][2]	N—H \cdots O and O—H \cdots N hydrogen bonds creating a two-dimensional framework.[3]

Experimental Protocols

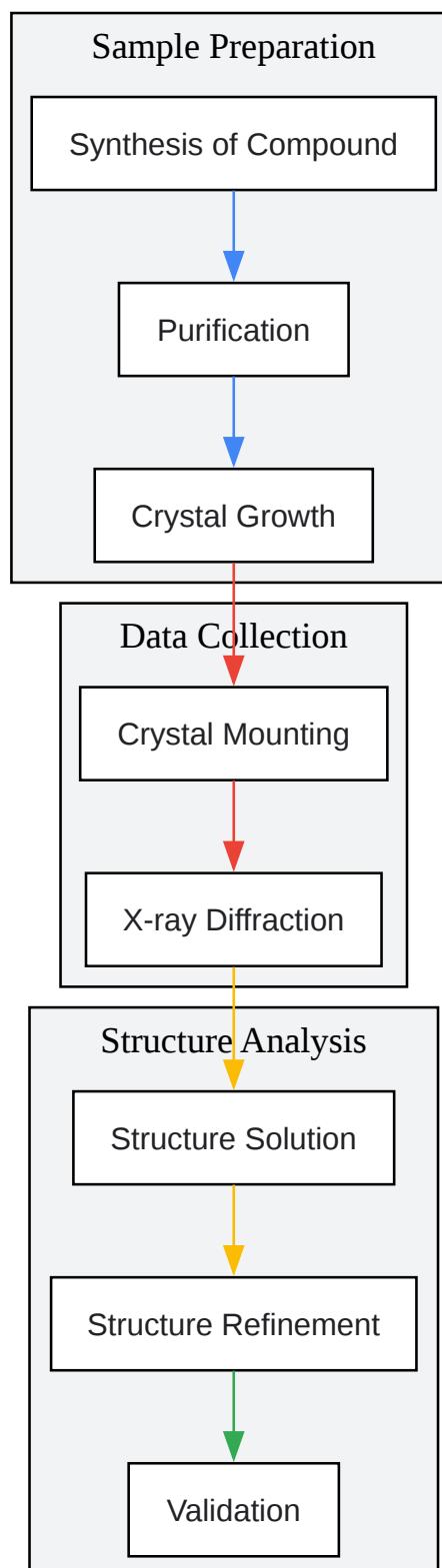
The following is a generalized methodology for the single-crystal X-ray diffraction studies of aminophenylmethanol derivatives, based on the provided literature.[1][3]

Crystal Growth

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. For instance, crystals of (3-aminophenyl)methanol were grown from an acetonitrile solution at room temperature.[3]

Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 173 K or 200 K) to minimize thermal vibrations of the atoms.[1][3] The diffractometer uses a monochromatic X-ray source (commonly Mo K α radiation) to irradiate the


crystal. As the crystal is rotated, a detector collects the diffraction patterns produced by the X-ray beams scattering off the electron clouds of the atoms in the crystal.

Structure Solution and Refinement

The collected diffraction data is then processed. The intensities and positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods, which adjust the atomic positions and displacement parameters to best fit the experimental data. Hydrogen atoms are often located from the difference Fourier map and their positions are refined.[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of X-ray crystallography, from sample preparation to final structure validation.

[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (2-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of (3-Amino-2-methylphenyl)methanol derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104730#x-ray-crystallography-of-3-amino-2-methylphenyl-methanol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

